2-bromo-N-(3-fluorobenzyl)-N-(pyridin-2-yl)benzamide
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Overview
Description
2-BROMO-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine atom, a fluorophenyl group, and a pyridinyl group attached to a benzamide core. Its unique structure makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
The synthesis of 2-BROMO-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Bromination: Introduction of the bromine atom into the benzamide core.
N-alkylation: Attachment of the 3-fluorophenylmethyl group to the nitrogen atom of the benzamide.
Coupling Reaction: Introduction of the pyridinyl group through a coupling reaction, such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-BROMO-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The pyridinyl group allows for further functionalization through coupling reactions.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-BROMO-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-BROMO-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
2-BROMO-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE can be compared with other similar compounds, such as:
2-Bromo-N-methylbenzamide: Lacks the fluorophenyl and pyridinyl groups, resulting in different reactivity and applications.
2-Bromo-N-phenylbenzamide:
The uniqueness of 2-BROMO-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE lies in its specific combination of substituents, which confer distinct properties and reactivity.
Properties
Molecular Formula |
C19H14BrFN2O |
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Molecular Weight |
385.2 g/mol |
IUPAC Name |
2-bromo-N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H14BrFN2O/c20-17-9-2-1-8-16(17)19(24)23(18-10-3-4-11-22-18)13-14-6-5-7-15(21)12-14/h1-12H,13H2 |
InChI Key |
WTGGXABFSBCZBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3)Br |
Origin of Product |
United States |
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